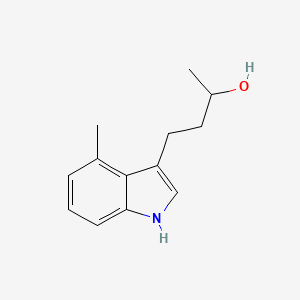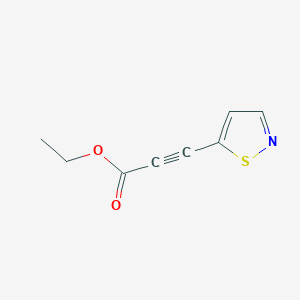![molecular formula C10H17NO2 B13190576 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-Azabicyclo[331]nonan-9-yl}acetic acid is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
The synthesis of 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid can be achieved through several synthetic routes. One common method involves the radical cyclization of appropriate precursors. For instance, a Cp2TiCl-mediated radical cyclization method has been explored, although an alternative approach using a SmI2-mediated radical cyclization protocol was found to be more effective . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Huisgen–White rearrangement of the bicyclic lactam can lead to the formation of versatile intermediates for synthesizing piperidine alkaloids .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesFor instance, it has been studied for its antiprotozoal activities, making it a candidate for developing new antimalarial agents . Additionally, its structural motif is common in many biologically significant natural products, making it an enticing target for organic chemists .
Mecanismo De Acción
The mechanism of action of 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in its antiprotozoal activity, the compound’s basic side chains may interact with protozoal enzymes, disrupting their function and leading to the death of the protozoa .
Comparación Con Compuestos Similares
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid can be compared with other similar compounds such as 3-azabicyclo[3.3.1]nonan-9-one oximes and indole-fused azabicyclo[3.3.1]nonane derivatives . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific structural arrangement and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-(3-azabicyclo[3.3.1]nonan-9-yl)acetic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7/h7-9,11H,1-6H2,(H,12,13) |
Clave InChI |
VWBATMINPAEKSP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNCC(C1)C2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190527.png)


![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)





